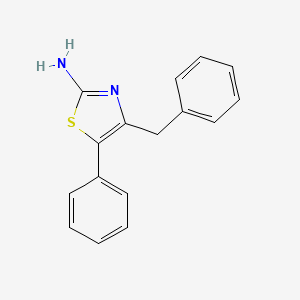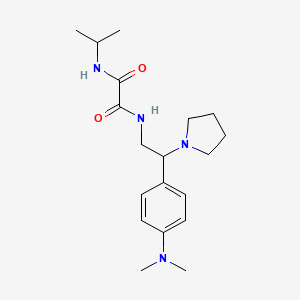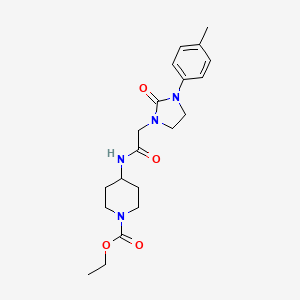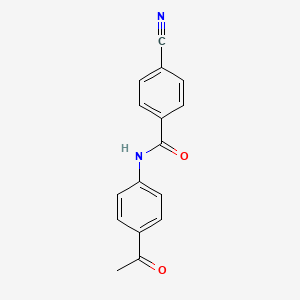
N-(4-acetylphenyl)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-cyanobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a cyano group attached to a benzamide structure
Mechanism of Action
Target of Action
The primary target of N-(4-acetylphenyl)-4-cyanobenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially disrupt the protein’s role in cell cycle control and signal transduction, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to its interaction with HSP 90-alpha . By interacting with this protein, the compound could potentially affect various pathways involved in cell cycle control and signal transduction .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with HSP 90-alpha . By disrupting the function of this protein, the compound could potentially affect cell cycle control and signal transduction, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of This compound could potentially be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-cyanobenzamide typically involves the reaction of 4-acetylbenzonitrile with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-cyanobenzamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-acetylphenyl)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and analgesic properties.
Materials Science: The compound’s ability to form host-guest complexes with enhanced fluorescence properties makes it useful in the development of fluorescent materials and sensors.
Biological Research: It is studied for its potential antifungal activity against a broad range of fungi, including Candida and Aspergillus species.
Polymer Chemistry: It is used as a polymerization initiator for the development of hybrid polymer networks.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antimicrobial properties.
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Used in the synthesis of substituted pyrazole derivatives.
N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in various chemical reactions.
Uniqueness
N-(4-acetylphenyl)-4-cyanobenzamide is unique due to its combination of an acetyl group and a cyano group attached to an aromatic amide structure. This unique combination imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRZCNWKJODHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

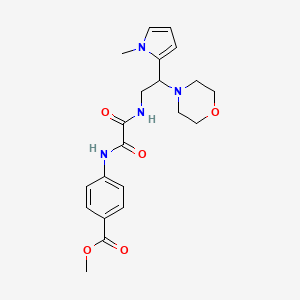
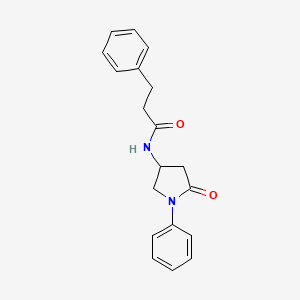
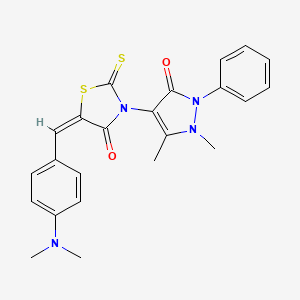



![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
